

Technical Guide: 4-Hydroxypentan-2-one (CAS: 4161-60-8)

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| Compound of Interest | | |
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| Compound Name: | 4-Hydroxypentan-2-one | |
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An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of **4-Hydroxypentan-2-one**. The information is intended to support researchers, chemists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

4-Hydroxypentan-2-one is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1] Its unique structure makes it a versatile intermediate in organic synthesis.[1][2]

• IUPAC Name: 4-hydroxypentan-2-one

CAS Number: 4161-60-8[2][3][4][5]

Molecular Formula: C₅H₁₀O₂[1][4]

Synonyms: 4-Hydroxy-2-pentanone, 2-Pentanone, 4-hydroxy-[2][3][5]

Chemical Structure

// Define nodes for atoms C1 [label="CH₃"]; C2 [label="C"]; O2 [label="O"]; C3 [label="CH₂"]; C4 [label="CH"]; O4 [label="OH"]; C5 [label="CH₃"];



// Define invisible nodes for bond positioning p1 [shape=point, width=0]; p2 [shape=point, width=0];

// Arrange nodes {rank=same; C1; p1; C3; C4; C5;} {rank=same; p2; C2; O2;}

// Define bonds C1 -- C2; C2 -- C3 [len=1.5]; C2 -- O2 [style=double, len=1.0]; C3 -- C4; C4 -- O4; C4 -- C5; } caption="Figure 1: 2D Structure of **4-Hydroxypentan-2-one**"

Physicochemical Properties

The physicochemical properties of **4-Hydroxypentan-2-one** are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) leads to a relatively high boiling point and water solubility compared to monofunctional ketones or alcohols of similar molecular weight.[1]

| Property | Value | Reference(s) |
|----------------------|--|--------------|
| Molecular Weight | 102.13 g/mol | [1][4] |
| Appearance | Colorless to pale yellow clear liquid (est.) | |
| Boiling Point | 177-178 °C (at 760 mmHg) | [6][7][8] |
| Density | 0.962 g/cm ³ | [6][7][8] |
| Flash Point | 60.8 °C (141.0 °F) | [6][7][8] |
| Vapor Pressure | 0.323 mmHg at 25 °C | [1][8] |
| Water Solubility | 1,000,000 mg/L at 25 °C (est.) | |
| logP (Octanol/Water) | -0.4 (est.) | [4][8] |
| Refractive Index | 1.418 - 1.4415 | [6][8] |
| рКа | 14.50 ± 0.20 (Predicted) | [8] |

Spectroscopic Data



Spectroscopic analysis is critical for the confirmation of the structure and purity of **4-Hydroxypentan-2-one**.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The spectrum is characterized by a strong, sharp absorption for the carbonyl group and a broad absorption for the hydroxyl group, indicative of intermolecular hydrogen bonding.[1]

| Wavenumber (cm ⁻¹) | Functional Group | Description | Reference(s) |
|-----------------------------------|------------------|--|--------------|
| 3600 - 3200 | O-H (Alcohol) | Broad, strong absorption due to H- bonding | [1] |
| 2970 - 2850 | C-H (Alkyl) | Medium to strong absorptions | |
| 1730 - 1710 | C=O (Ketone) | Strong, sharp absorption | [1] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Hydroxypentan-2-one** shows characteristic fragmentation patterns.[1] The molecular ion peak is often weak due to facile fragmentation.[1]

| m/z | Ion Fragment | Description | Reference(s) |
|-----|------------------------|--------------------------------|--------------|
| 102 | [C5H10O2] ⁺ | Molecular Ion (M+) | [1][3][5] |
| 43 | [CH₃CO] ⁺ | Base Peak, from alpha-cleavage | [1] |
| 59 | [M - CH₃CO]+ | Loss of an acetyl group | [1] |



Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete, experimentally verified NMR spectra are not readily available in the cited literature, the expected proton (¹H) NMR signals can be described based on the molecular structure.[1]

| Proton Environment | Multiplicity | Approx. Chemical Shift (ppm) | Notes | Reference(s) |
|----------------------------|---------------|------------------------------------|---|--------------|
| -CH₃ (at C1) | Singlet | ~2.2 | Adjacent to carbonyl group. | |
| -CH ₂ - (at C3) | Doublet | ~2.5 - 2.7 | Coupled to the methine proton at C4. | |
| -ОН | Broad Singlet | 1.5 - 3.0 | Chemical shift is concentration/sol vent dependent. | [1] |
| -CH- (at C4) | Multiplet | 3.8 - 4.2 | Coupled to protons on C3 and C5. | [1] |
| -CH₃ (at C5) | Doublet | ~1.2 | Coupled to the methine proton at C4. | |

Synthesis and Reactivity Synthesis Methods

Several synthetic routes to **4-Hydroxypentan-2-one** have been reported.

Oxidation of Diols: A common laboratory-scale synthesis involves the selective oxidation of a secondary alcohol in the presence of a primary alcohol. For instance, pentane-1,3-diol can be oxidized using 3,3-dimethyldioxirane in acetone at ambient temperature to yield 4-hydroxypentan-2-one.[8]



- Reduction of Diones: The selective reduction of a ketone in a dione, such as the reduction of acetylacetone (2,4-pentanedione), can yield the target molecule.[1]
- Hydrolysis: Hydrolysis of precursors like 4-methyl-2-pentanone under specific acidic or basic conditions can also produce 4-hydroxypentan-2-one.[1]

General Synthesis & Purification Workflow

// Nodes Start [label="Reactants & Solvent\n(e.g., pentane-1,3-diol, acetone)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction\n(e.g., Oxidation with DMDO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., addition of Na₂S₂O₃)"]; Extraction [label="Workup & Extraction\n(e.g., with Ethyl Acetate)"]; Drying [label="Drying of Organic Phase\n(e.g., over MgSO₄)"]; Filtration [label="Filtration & Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Filtration; Filtration -> Purification; Purification -> Analysis; } caption="Figure 2: General Experimental Workflow for Synthesis"

Experimental Protocol: Oxidation of pentane-1,3-diol

The following is a representative protocol based on the literature for the oxidation of a diol.[8]

- Preparation: A solution of pentane-1,3-diol is prepared in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer.
- Reaction: A solution of the oxidizing agent (e.g., 3,3-dimethyldioxirane in acetone) is added dropwise to the diol solution at ambient temperature.
- Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.



- Workup: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield pure **4-hydroxypentan-2-one**.

Chemical Reactivity

4-Hydroxypentan-2-one exhibits reactivity characteristic of both alcohols and ketones.[1]

- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
- Oxidation: The secondary alcohol can be oxidized to a ketone, forming the diketone 2,4pentanedione.
- Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 2,4pentanediol.
- Condensation Reactions: The ketone can participate in aldol-type condensation reactions.

Key Chemical Transformations

// Central Molecule Main [label="**4-Hydroxypentan-2-one**", shape=rectangle, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Reaction Products Ester [label="Ester Derivative", shape=rectangle, style="rounded"]; Diketone [label="2,4-Pentanedione", shape=rectangle, style="rounded"]; Diol [label="2,4-Pentanediol", shape=rectangle, style="rounded"]; Aldol [label="Aldol Adduct", shape=rectangle, style="rounded"];

// Edges with labels Main -> Ester [label=" Esterification\n (R-COOH, Acid Cat.) "]; Main -> Diketone [label=" Oxidation\n ([O]) "]; Main -> Diol [label=" Reduction\n ([H]) "]; Main -> Aldol [label=" Condensation\n (Base/Acid, Carbonyl) "]; } caption="Figure 3: Reactivity of 4-Hydroxypentan-2-one"



Applications and Biological Relevance

- Flavor and Fragrance: It is used as a flavoring agent in food products.[1][2]
- Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules and is used as a pharmaceutical intermediate.[1][2]
- Natural Occurrence: **4-Hydroxypentan-2-one** has been identified as a natural product found in mangoes (Mangifera indica).[1][4]

While some studies have investigated structurally related compounds for potential medicinal applications, such as anti-cancer properties, specific biological activity data for **4- Hydroxypentan-2-one** itself is limited in the public domain.[1]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Hydroxypentan-2-one** is classified with the following hazards.[4] Users should handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| GHS Classification | Hazard Statement | Pictogram |
|--------------------------------|--|-----------|
| Flammable Liquids | H227: Combustible liquid | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

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